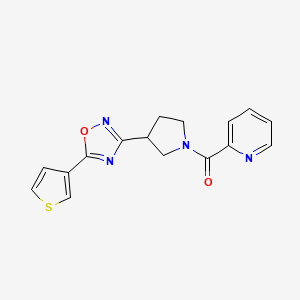

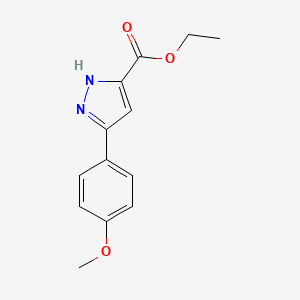

![molecular formula C24H21N7O2 B2404776 N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-49-2](/img/structure/B2404776.png)

N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the triazole class . Triazoles are five-membered heterocycles with two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of similar triazole compounds often involves the use of hydrazine hydrate . Additionally, microwave reaction conditions and reflux reactions at 120 °C have been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole and a pyrimidine ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds can react under solvothermal conditions with various elements. For example, it has been reported that a related compound reacts with europium under solvothermal conditions in pyridine .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : Research shows efficient synthesis methods for triazolopyrimidine derivatives, including the specific compound . These methods utilize various techniques such as the Biginelli protocol and condensation reactions, indicating versatility in synthesis approaches (Chauhan & Ram, 2019).

- Chemical Characteristics : Studies reveal the formation of triazolopyrimidines through metal-free oxidative N-N bond formation, showcasing the chemical reactivity and potential for various chemical modifications (Zheng et al., 2014).

Biological and Pharmacological Activities

- Antimicrobial and Antioxidant Activities : Triazolopyrimidine derivatives have been evaluated for their antimicrobial and antioxidant activities. This suggests potential therapeutic applications in treating infections and combating oxidative stress (Gilava et al., 2020).

- Potential in Cancer Treatment : Modifications of triazolopyrimidine compounds have shown significant anticancer effects, highlighting their potential as therapeutic agents in oncology (Wang et al., 2015).

Miscellaneous Applications

- Herbicidal Activity : Research into substituted triazolopyrimidines indicates their utility as herbicides, demonstrating effectiveness in controlling a broad spectrum of vegetation (Moran, 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including immune disorders, cancer, and metabolic diseases .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities. Triazole compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, this compound could potentially be explored in these areas.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-9-3-4-10-19(18)33-2)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)17-8-6-12-26-14-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSXWBOCMYFMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

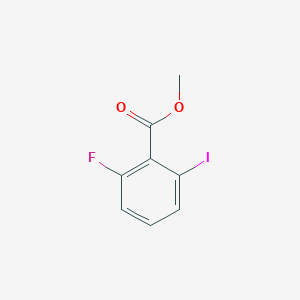

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)

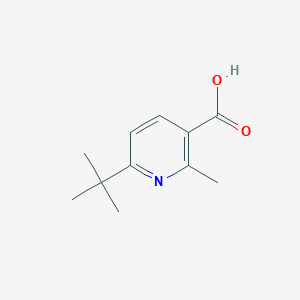

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

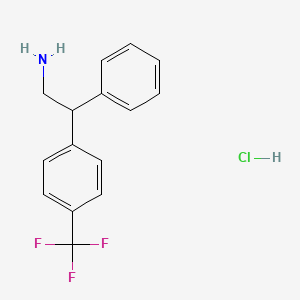

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)

![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)